molecular formula C11H13BrOS B13496375 2-((2-Bromophenyl)thio)pentan-3-one

2-((2-Bromophenyl)thio)pentan-3-one

Cat. No.: B13496375
M. Wt: 273.19 g/mol
InChI Key: WMOAYPDWAQFWTP-UHFFFAOYSA-N
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Description

2-((2-Bromophenyl)thio)pentan-3-one is a sulfur-containing ketone derivative characterized by a pentan-3-one backbone substituted with a 2-bromophenylthio group. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanylpentan-3-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)8(2)14-11-7-5-4-6-9(11)12/h4-8H,3H2,1-2H3

InChI Key

WMOAYPDWAQFWTP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)pentan-3-one typically involves the reaction of 2-bromothiophenol with a suitable ketone precursor under controlled conditions. One common method is the nucleophilic substitution reaction where 2-bromothiophenol reacts with 3-pentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of 2-((2-Bromophenyl)thio)pentan-3-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromophenyl)thio)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylthio ketones.

Scientific Research Applications

2-((2-Bromophenyl)thio)pentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromine atom and thioether linkage can play crucial roles in binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 2-((2-Bromophenyl)thio)pentan-3-one and related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
2-((2-Bromophenyl)thio)pentan-3-one 2-Bromophenylthio ~257.15 (calculated) Bromine enhances lipophilicity and steric hindrance; potential bioactivity.
2-((2,4-Difluorophenyl)thio)pentan-3-one 2,4-Difluorophenylthio ~231.24 (calculated) Fluorine atoms increase electronegativity; lower steric bulk vs. bromine.
2-(Benzylthio)pentan-3-one Benzylthio 208.32 Benzyl group enhances lipophilicity; lacks halogen’s electronic effects.

Physicochemical Properties

  • Lipophilicity : The bromophenyl derivative is expected to have higher logP values (~3.2 estimated) compared to the difluorophenyl (~2.8) and benzylthio (~2.5) analogs, due to bromine’s hydrophobic character.
  • Solubility : Bromine’s steric bulk may reduce solubility in polar solvents relative to the smaller fluorine substituents.

Research Challenges and Commercial Status

  • Data Gaps : Direct studies on 2-((2-Bromophenyl)thio)pentan-3-one are sparse, necessitating extrapolation from analogs. Further research is needed to confirm its bioactivity and optimize synthesis.

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